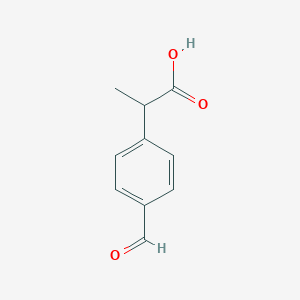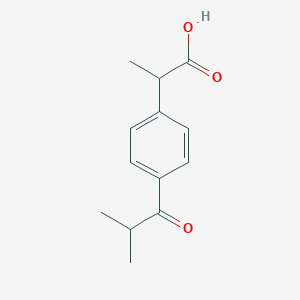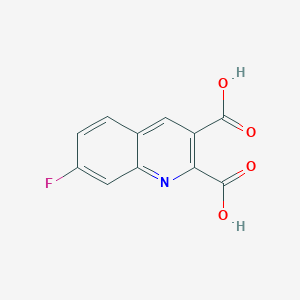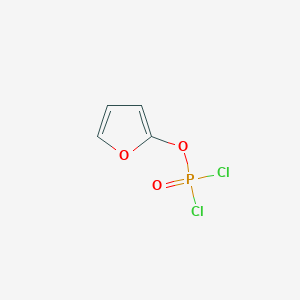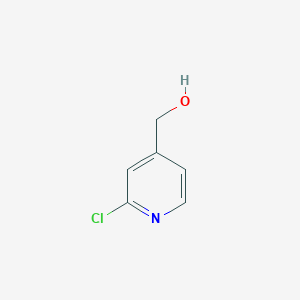
(2-Chloropyridin-4-yl)methanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (2-Chloropyridin-4-yl)methanol and related compounds involves innovative methods aimed at improving efficiency, yield, and environmental friendliness. For example, whole-cell biocatalytic synthesis has been applied for the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, achieving high yields and enantiomeric excess in significantly reduced time compared to traditional methods (Chen et al., 2021).
Molecular Structure Analysis
The molecular structure of related chloropyridinyl methanol compounds has been extensively studied, revealing intricate details about their crystalline forms. For instance, X-ray diffraction studies have confirmed the monoclinic space group and detailed intermolecular hydrogen bonding in compounds with close structural resemblance (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Research into the chemical reactions involving (2-Chloropyridin-4-yl)methanol and its analogs highlights their reactivity and potential for further functionalization. Hybrid organic-inorganic chlorozincate and molecular zinc complexes, for instance, exhibit serendipitous oxidative cyclization, demonstrating the compound's versatility in forming complex structures with interesting photophysical properties (Buvaylo et al., 2015).
Physical Properties Analysis
The physical properties of (2-Chloropyridin-4-yl)methanol derivatives, such as solubility and lipophilicity, have been examined, with findings indicating that modifications to the pyrrolidine ring can significantly alter these characteristics. For example, 2,4-Methanopyrrolidines exhibit improved water solubility and reduced lipophilicity, important for bioactive molecule design (Levterov et al., 2018).
Chemical Properties Analysis
The chemical properties of (2-Chloropyridin-4-yl)methanol and its analogs are characterized by their reactivity and the formation of diverse molecular structures. Studies have highlighted their potential in forming hydrogen bonds and anion–π interactions, contributing to unusual magnetic behavior and structural diversity (Yong et al., 2013).
Applications De Recherche Scientifique
- It is available from several suppliers including Thermo Scientific and Fisher Scientific .
- The compound is off-white to pale yellow in color and comes in a solid form .
- It has a molecular formula of C6H6ClNO .
- The compound is also known by several synonyms, including 2-chloropyridin-4-yl methanol, 2-chloropyridine-4-methanol, and 2-chloro-4-hydroxymethyl pyridine .
Safety And Hazards
“(2-Chloro-4-pyridinyl)methanol” may cause respiratory irritation . It is harmful in contact with skin, if inhaled, and if swallowed . It causes skin irritation and serious eye irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, washing with plenty of soap and water if it comes in contact with skin, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
(2-chloropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDVPFLXGOBESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427672 | |
| Record name | (2-chloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-4-yl)methanol | |
CAS RN |
100704-10-7 | |
| Record name | (2-chloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-pyridinemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)
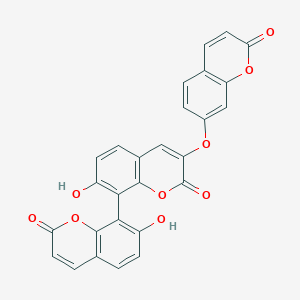
![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)
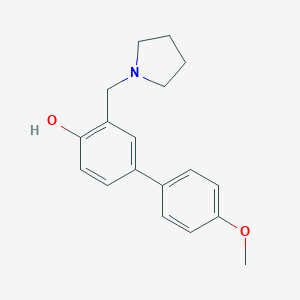
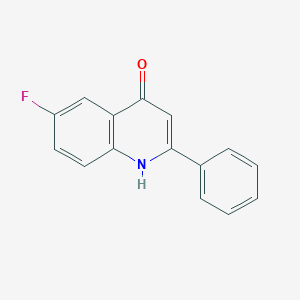
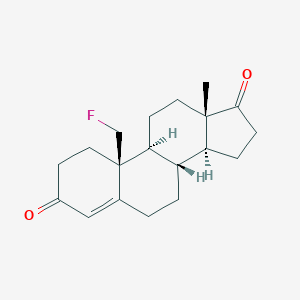
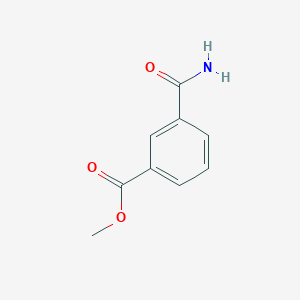
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)
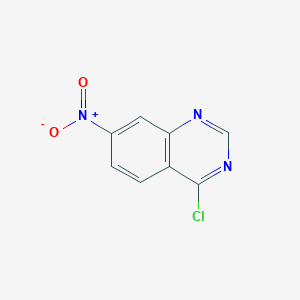
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)
